molecular formula C13H19N3O3S B2989481 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide CAS No. 1234881-42-5

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide

Cat. No.: B2989481
CAS No.: 1234881-42-5
M. Wt: 297.37
InChI Key: ACAVFATWQUTZDD-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide is a versatile chemical compound used in scientific research. Its unique structure enables diverse applications in various fields, contributing to advancements in drug discovery, material science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide typically involves the reaction of 1-(methylsulfonyl)piperidin-4-amine with picolinic acid or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)piperidin-4-amine
  • (1-(methylsulfonyl)piperidin-4-yl)methyl methanesulfonate
  • Piperidine derivatives

Uniqueness

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide stands out due to its unique combination of a piperidine ring and a picolinamide moiety. This structure imparts specific chemical properties and biological activities that are distinct from other piperidine derivatives. Its versatility in various applications, from drug discovery to material science, highlights its significance in scientific research.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-20(18,19)16-8-5-11(6-9-16)10-15-13(17)12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAVFATWQUTZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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